
Triphenylsilyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsilyl prop-2-enoate is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triphenylsilyl prop-2-enoate typically involves the reaction of triphenylsilyl chloride with prop-2-enoic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Triphenylsilyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products: The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
Triphenylsilyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of triphenylsilyl prop-2-enoate involves its ability to form stable covalent bonds with various functional groups. This property makes it an effective protecting group in organic synthesis. The compound can also interact with biological molecules, potentially altering their activity and stability .
Comparaison Avec Des Composés Similaires
Triphenylmethyl prop-2-enoate: Similar structure but with a triphenylmethyl group instead of a triphenylsilyl group.
Triphenylsilyl acetate: Similar functional group but with an acetate moiety instead of a prop-2-enoate.
Uniqueness: Triphenylsilyl prop-2-enoate is unique due to its combination of the triphenylsilyl group and the prop-2-enoate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
118181-60-5 |
|---|---|
Formule moléculaire |
C21H18O2Si |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
triphenylsilyl prop-2-enoate |
InChI |
InChI=1S/C21H18O2Si/c1-2-21(22)23-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2 |
Clé InChI |
HVMNIRCQQXUXRP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


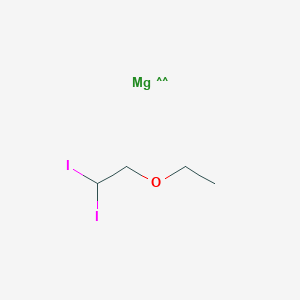

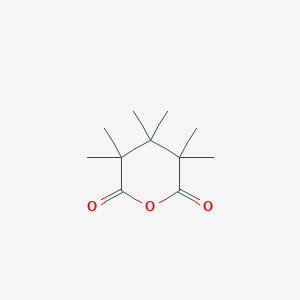
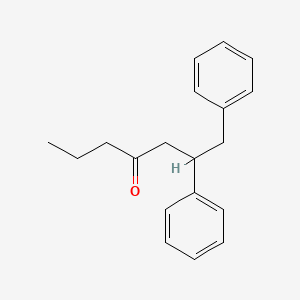

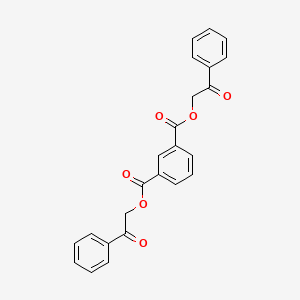
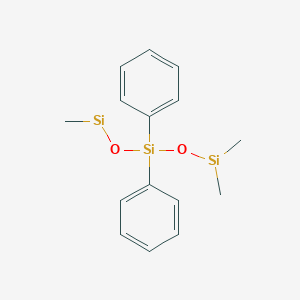
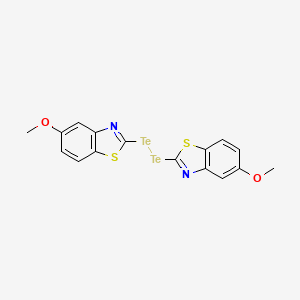

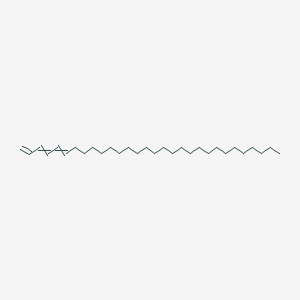
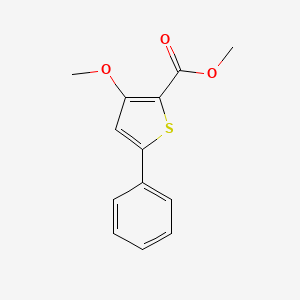
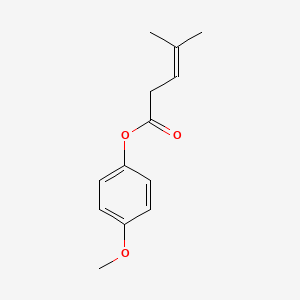
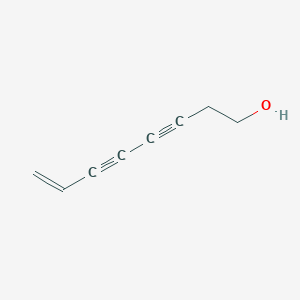
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
